

Methyl 4-Amino-2-hydroxybenzoate: A Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: **Methyl 4-Amino-2-hydroxybenzoate**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 4-Amino-2-hydroxybenzoate is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its unique structure, featuring an aromatic ring substituted with amino, hydroxyl, and methyl ester groups, makes it a valuable starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a pharmaceutical intermediate.

Physicochemical Properties

Methyl 4-Amino-2-hydroxybenzoate is a white to pale beige crystalline powder.^[1] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	4136-97-4[2]
Molecular Formula	C ₈ H ₉ NO ₃ [2]
Molecular Weight	167.16 g/mol [2]
Melting Point	120-123 °C[2]
Boiling Point	329.5 °C at 760 mmHg[3]
Density	1.305 g/cm ³ [3]
Solubility	Slightly soluble in water.[2] Soluble in DMSO and Methanol (slightly).[1]
Appearance	White to Pale Beige Crystalline powder[1]
Maximum Wavelength (λ _{max})	254 nm[1]

Spectral Data

The structural identity of **Methyl 4-Amino-2-hydroxybenzoate** can be confirmed by various spectroscopic techniques. The predicted ¹H NMR spectral data is presented below.

¹ H NMR (DMSO-d ₆ , 300 MHz)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
3.77	s	-OCH ₃		
5.98	d	2.1		Ar H-3
6.10	dd	6.6, 2.1		Ar H-5
6.14	s	-NH ₂		
7.43	d	8.7		Ar H-6
10.76	s	-OH		
Predicted ¹ H-NMR data.[3]				

Synthesis of Methyl 4-Amino-2-hydroxybenzoate

A common and effective method for the synthesis of **Methyl 4-Amino-2-hydroxybenzoate** is through the Fischer esterification of 2-Hydroxy-4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

This protocol is based on a literature procedure for the synthesis of Methyl 2-hydroxy-4-aminobenzoate.^[4]

Materials:

- 2-Hydroxy-4-aminobenzoic acid (100 g, 0.654 mol)
- Methanol (freshly distilled, 1 L)
- Concentrated Sulfuric Acid (50 ml)
- 33% Sodium Hydroxide solution
- 1M Sodium Bicarbonate solution
- Ether
- Anhydrous Magnesium Sulfate (20 g)

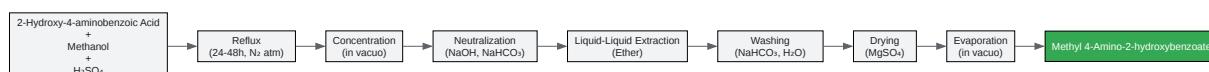
Procedure:

- Suspend 2-Hydroxy-4-aminobenzoic acid in freshly distilled methanol in a round-bottom flask.
- Slowly add concentrated sulfuric acid to the suspension.
- Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.
- Concentrate the reaction mixture to approximately 350 ml by evaporation in vacuo.

- Neutralize the concentrate with 33% sodium hydroxide solution and then with 1M sodium bicarbonate solution.
- Extract the product with ether (3 x 250 ml).
- Wash the combined ether layers with 1M sodium bicarbonate solution (2 x 50 ml) and then with water (2 x 50 ml).
- Dry the ether layer over anhydrous magnesium sulfate.
- Remove the ether by evaporation in vacuo to yield the crude product.
- Dry the product in vacuo to obtain the final title compound.

Expected Yield: 67.5 g (62%) Melting Point of Product: 120-122 °C

The following diagram illustrates the key steps in the synthesis of **Methyl 4-Amino-2-hydroxybenzoate** via Fischer esterification.



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